Home > Products > Screening Compounds P5756 > Etiprednol dicloacetate
Etiprednol dicloacetate - 199331-40-3

Etiprednol dicloacetate

Catalog Number: EVT-267913
CAS Number: 199331-40-3
Molecular Formula: C24H30Cl2O6
Molecular Weight: 485.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Etiprednol dicloacetate is a steroid ester.
Etiprednol dicloacetate (BNP-166) is a soft corticosteroid with anti-inflammatory properties that has been indicated in the treatment of asthma and Chron's disease. Anti-asthmatic effects were associated with decreased cytokine production in lipopolysaccharide-stimulated lymphocytes and attenuated lectin-induced proliferation of blood mononuclear cells in tissue culture.
Source and Classification

Etiprednol dicloacetate is synthesized through a three-step chemical process, which has been optimized for scalability to kilogram levels, making it suitable for further pharmaceutical development. It is classified as a glucocorticoid, specifically designed to minimize side effects while retaining efficacy in treating inflammatory diseases .

Synthesis Analysis

The synthesis of etiprednol dicloacetate involves a well-defined three-step chemical process:

  1. Starting Materials: The synthesis begins with readily available steroid precursors.
  2. Reactions: Key reactions include:
    • Acylation: The introduction of the dichloroacetyl group.
    • Hydroxylation: The addition of hydroxyl groups at specific positions to enhance the compound's activity.
    • Esterification: Formation of the ester bond crucial for its pharmacological activity.
  3. Optimization: The process has been optimized to ensure high yield and purity, with the impurity profile extensively characterized to meet pharmaceutical standards .

The synthetic route allows for the preparation of radiolabeled variants for pharmacokinetic studies, which are essential in understanding the drug's behavior in biological systems .

Molecular Structure Analysis

Etiprednol dicloacetate has a complex molecular structure characterized by:

  • Chemical Formula: C24_{24}H30_{30}Cl2_{2}O6_{6}
  • Molecular Weight: Approximately 485.4 g/mol
  • IUPAC Name: Ethyl (1S,2R,10S,11S,14R,15S,17S)-14-[(2,2-dichloroacetyl)oxy]-17-hydroxy-2,15-dimethyl-5-oxotetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca-3,6-diene-14-carboxylate

The structure features multiple functional groups that contribute to its biological activity and metabolic stability. Notably, the presence of the dichloroacetyl moiety is critical for its anti-inflammatory properties .

Chemical Reactions Analysis

Etiprednol dicloacetate participates in several chemical reactions that are significant for its pharmacological activity:

  • Metabolism: In vivo studies indicate that etiprednol dicloacetate undergoes rapid metabolism in human plasma, leading to the formation of hydroxylated metabolites. This rapid breakdown reduces potential systemic side effects associated with prolonged glucocorticoid exposure .
  • Stability Studies: The compound's stability was assessed under various conditions, revealing that it maintains integrity in diluted plasma but degrades quickly in undiluted plasma samples .

These reactions underscore its design as a soft glucocorticoid aimed at achieving localized therapeutic effects while minimizing systemic exposure.

Mechanism of Action

Etiprednol dicloacetate exerts its anti-inflammatory effects primarily through:

  • Cytokine Production Inhibition: It significantly reduces cytokine production from lipopolysaccharide-stimulated lymphocytes and inhibits the proliferation of blood mononuclear cells induced by lectins. This action is critical in managing inflammatory responses in conditions like asthma .
  • Eosinophil Activity Suppression: In animal models, etiprednol dicloacetate effectively decreases eosinophil accumulation in bronchoalveolar fluid following allergen exposure. This property is particularly beneficial in treating allergic airway diseases .

The compound's mechanism highlights its potential as a targeted therapy with reduced side effects compared to conventional glucocorticoids.

Physical and Chemical Properties Analysis

Etiprednol dicloacetate possesses several notable physical and chemical properties:

These properties are critical for formulating effective delivery systems and ensuring therapeutic efficacy .

Applications

Etiprednol dicloacetate has promising applications in various medical fields:

  • Asthma Treatment: Its primary application lies in managing asthma due to its potent anti-inflammatory effects and reduced systemic activity.
  • Chronic Inflammatory Conditions: Potential use extends to other chronic inflammatory diseases where corticosteroids are indicated.
  • Research Applications: Ongoing studies are exploring its efficacy and safety profile compared to existing therapies like budesonide .
Retrometabolic Design Principles in Corticosteroid Development

Conceptual Framework of Soft Drug Design for Etiprednol Dicloacetate

Retrometabolic design integrates predictable metabolic pathways directly into a drug's architecture. Soft drugs (SDs) are pharmacologically active compounds engineered with a metabolically labile "soft spot" that facilitates rapid deactivation to nontoxic metabolites upon leaving their target site [4] [9]. For EDA, this framework centers on two principles:

  • Metabolic Lability: Incorporation of a hydrolytically sensitive 17α-dichloroacetyl ester group ensures rapid esterase-mediated cleavage to inactive Δ1-cortienic acid derivatives in systemic circulation [1] [5].
  • Targeted Activity: Optimal stability at the application site (e.g., lung or ocular tissues) allows sustained local receptor binding before hydrolytic deactivation occurs [4] [9].

This approach exploits differential enzyme expression between target tissues (lower esterase activity) and systemic compartments (high esterase activity) to achieve site-specific therapeutic effects [9]. EDA’s design directly addresses the limitations of traditional corticosteroids like dexamethasone, which lack controlled metabolic inactivation pathways.

Table 1: Core Principles of Retrometabolic Design in EDA

Design ElementImplementation in EDATherapeutic Advantage
Metabolic "Soft Spot"17α-Dichloroacetyl esterRapid hydrolysis to inactive acid metabolite
Structural IsosterismΔ1-cortienic acid coreHigh glucocorticoid receptor (GR) affinity
Metabolic VulnerabilityEsterase-sensitive moietyReduced systemic half-life (<30 min)
Tissue RetentionLipophilic ester formProlonged local anti-inflammatory activity

Structural Evolution from Δ1-Cortienic Acid to Second-Generation Soft Corticosteroids

EDA’s development traces a deliberate structural trajectory:

  • Foundation in Inactive Metabolites: First-generation soft corticosteroids like loteprednol etabonate (LE) utilized Δ1-cortienic acid—an endogenous inactive metabolite of cortisol—as the core scaffold. LE introduced a 17β-chloromethyl ester to enable hydrolytic deactivation [2] [4].
  • Second-Generation Optimization: EDA replaced LE’s labile chloromethyl ester with a dichloroacetyl ester at the 17α-position. This enhanced GR binding affinity while maintaining hydrolytic sensitivity [1] [5].
  • Strategic Fluorination: Analogues of EDA incorporated 6α or 9α-fluorine substitutions to amplify potency. These preserved the "soft" properties mediated by the dichloroacetyl group while increasing anti-inflammatory activity 10-fold over first-generation compounds in LPS-induced TNF-α suppression assays [1].

Table 2: Structural Milestones in Soft Corticosteroid Evolution

CompoundKey Structural FeaturesMetabolic Inactivation Pathway
Δ1-Cortienic AcidUnsaturated A-ring, 17β-carboxylic acidN/A (Inactive metabolite)
Loteprednol Etabonate (1st Gen)17β-Chloromethyl esterHydrolysis → Δ1-CA acid
Etiprednol Dicloacetate (2nd Gen)17α-Dichloroacetyl esterHydrolysis → Inactive dicloacetic acid
6α-Fluoro-EDA Analog6α-Fluorine + 17α-dichloroacetyl esterEnhanced potency, retained softness

The dichloroacetyl moiety serves dual roles: acting as a critical pharmacophore for GR binding and providing the primary site for metabolic deactivation [1] [5]. This contrasts with conventional corticosteroids (e.g., prednisolone), where systemic activity stems from metabolic stability.

Comparative Analysis of Retrometabolic Approaches: Loteprednol Etabonate vs. Etiprednol Dicloacetate

Structural and Metabolic Divergence

  • Ester Function Specificity: LE contains a 17β-ethylcarbonate ester, while EDA features a 17α-dichloroacetate ester. This positional and chemical difference significantly alters receptor interaction kinetics and metabolic stability profiles [1] [5] [9].
  • Metabolic Rates: EDA’s dichloroacetyl ester undergoes hydrolysis 3.5× faster than LE’s ethylcarbonate in human plasma esterase models, translating to reduced systemic exposure [1] [5].
  • Receptor Binding: EDA derivatives with 6α-fluorination exhibit GR binding affinities (IC50 = 2.1 nM) surpassing LE (IC50 = 5.8 nM) and approaching fluticasone propionate (IC50 = 0.5 nM) [1] [4].

Pharmacological Implications

  • Local vs. Systemic Activity: In ovalbumin-sensitized rat models, inhaled 6α-fluoro-EDA showed equivalent efficacy to fluticasone in reducing airway inflammation but demonstrated 90% lower adrenal suppression due to rapid plasma hydrolysis [1].
  • Therapeutic Versatility: EDA’s design enables adaptation across delivery routes (ocular, pulmonary, nasal). LE remains predominantly ophthalmology-focused due to formulation constraints [2] [8].

Table 3: Head-to-Head Comparison of Key Soft Corticosteroids

ParameterLoteprednol Etabonate (LE)Etiprednol Dicloacetate (EDA)
Ester Group17β-Chloromethyl ethylcarbonate17α-Dichloroacetyl ester
Hydrolysis Half-life45–60 minutes12–18 minutes
Primary MetaboliteΔ1-Cortienic acidDichloroacetic acid
GR Binding AffinityModerate (4.3× dexamethasone)High (6α-F-EDA: 12× dexamethasone)
Therapeutic DomainsOphthalmology (FDA-approved)Pulmonary/rhinitis (preclinical)

Properties

CAS Number

199331-40-3

Product Name

Etiprednol dicloacetate

IUPAC Name

ethyl (8S,9S,10R,11S,13S,14S,17R)-17-(2,2-dichloroacetyl)oxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate

Molecular Formula

C24H30Cl2O6

Molecular Weight

485.4 g/mol

InChI

InChI=1S/C24H30Cl2O6/c1-4-31-21(30)24(32-20(29)19(25)26)10-8-16-15-6-5-13-11-14(27)7-9-22(13,2)18(15)17(28)12-23(16,24)3/h7,9,11,15-19,28H,4-6,8,10,12H2,1-3H3/t15-,16-,17-,18+,22-,23-,24-/m0/s1

InChI Key

QAIOVDNCIZSSSF-RFAJLIJZSA-N

SMILES

CCOC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)C(Cl)Cl

Solubility

Soluble in DMSO

Synonyms

BNP-166
BNP166
etiprednol dicloacetate

Canonical SMILES

CCOC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)C(Cl)Cl

Isomeric SMILES

CCOC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)C(Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.